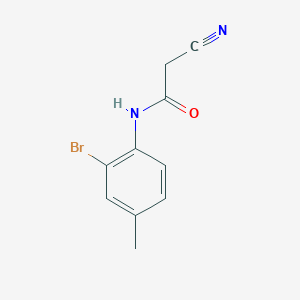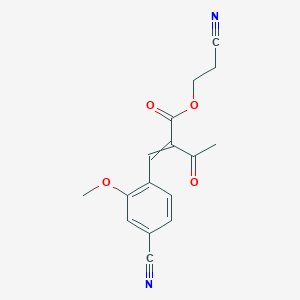
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, along with a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one typically involves the bromination of 1-(2-chloro-3-methylphenyl)propan-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products such as 1-azido-1-(2-chloro-3-methylphenyl)propan-2-one, 1-thiocyanato-1-(2-chloro-3-methylphenyl)propan-2-one, or 1-methoxy-1-(2-chloro-3-methylphenyl)propan-2-one.
Reduction: 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-ol.
Oxidation: 1-Bromo-1-(2-chloro-3-methylphenyl)propanoic acid.
科学研究应用
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where halogenated ketones show activity.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atom.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles in biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes.
相似化合物的比较
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the chlorine and methyl groups on the phenyl ring.
1-Bromo-1-(4-chlorophenyl)propan-2-one: Similar structure but with the chlorine atom in a different position on the phenyl ring.
1-Bromo-1-(2,4-dichlorophenyl)propan-2-one: Contains two chlorine atoms on the phenyl ring.
Uniqueness
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C10H10BrClO |
|---|---|
分子量 |
261.54 g/mol |
IUPAC 名称 |
1-bromo-1-(2-chloro-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-6-4-3-5-8(10(6)12)9(11)7(2)13/h3-5,9H,1-2H3 |
InChI 键 |
WUHFYHPNTCCPMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(C(=O)C)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)






